Product packaging for NIR-667 N-succinimidyl ester(Cat. No.:CAS No. 158358-57-7)

NIR-667 N-succinimidyl ester

Cat. No.: B114276
CAS No.: 158358-57-7
M. Wt: 567.1 g/mol
InChI Key: FSUOQVGBXADQGH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Evolution and Fundamental Reactivity of N-Hydroxysuccinimide Esters

The development of activated esters for peptide synthesis laid the groundwork for the eventual emergence of N-hydroxysuccinimide esters. A key milestone occurred in 1955 when Bodánszky utilized 4-nitrophenol (B140041) esters in the synthesis of the neuropeptide oxytocin. amerigoscientific.comthieme-connect.de This spurred further investigation into other activated esters. In 1961, N-hydroxyphthalimide activated esters were introduced, followed shortly by the pivotal development of N-hydroxysuccinimide esters (NHS-esters) in 1963 by Anderson and colleagues. amerigoscientific.comthieme-connect.de

NHS-esters quickly gained prominence due to a significant advantage: their reaction with amines yields N-hydroxysuccinimide (NHS) as a byproduct, which is water-soluble and easily removed from the reaction mixture under neutral conditions. amerigoscientific.comthieme-connect.de This feature simplified purification processes and made NHS-esters highly versatile. amerigoscientific.com While other activated esters have been developed, NHS-esters remain one of the most widely used classes for activating carboxylic acids due to their relative stability, favorable reactivity, and the generation of a non-interfering byproduct. d-nb.infoamerigoscientific.com The fundamental reactivity stems from the NHS group being an excellent leaving group, which renders the ester's carbonyl carbon highly susceptible to nucleophilic attack by primary amines. wikipedia.orgpnas.org

Amine-Reactive Chemistry and Mechanism of Amide Bond Formation

The primary utility of N-succinimidyl esters lies in their reactivity toward primary amines (–NH2). thermofisher.com In proteins, these functional groups are found at the N-terminus of the polypeptide chain and on the side chain of lysine (B10760008) residues. thermofisher.comnih.gov The reaction between an NHS ester and a primary amine results in the formation of a highly stable amide bond. thermofisher.com

The mechanism proceeds via nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, and the N-hydroxysuccinimide moiety is eliminated as a leaving group, yielding the stable amide-linked conjugate and the water-soluble NHS byproduct. thermofisher.commst.edu

This conjugation reaction is highly dependent on pH. windows.net The primary amine must be in its deprotonated, nucleophilic state to react. Therefore, the reaction is typically performed in buffers with a pH range of 7.2 to 8.5. thermofisher.comthermofisher.com At a lower pH, the amine is protonated (–NH3+) and non-nucleophilic, preventing the reaction. windows.net However, a significant competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile. The rate of this hydrolysis increases with pH. thermofisher.comnih.gov For instance, the half-life of an NHS ester can be several hours at pH 7 but drops to mere minutes at pH 8.6. thermofisher.comthermofisher.com Consequently, reaction conditions must be optimized to balance efficient amine coupling against ester hydrolysis, particularly when working with dilute protein solutions. thermofisher.comnih.gov

Significance of N-Succinimidyl Esters in Bioconjugation Methodologies

N-succinimidyl esters are foundational reagents in bioconjugation, enabling the attachment of a vast array of functional molecules to biological targets. d-nb.infothieme-connect.de This methodology is used to create fluorescent probes, affinity reagents, and cross-linking agents for studying protein structure and function. nih.govrsc.org Virtually any molecule with a carboxylic acid can be converted into an NHS ester, making it a versatile strategy for creating customized probes. rsc.org

A prime example of this application is NIR-667 N-succinimidyl ester. This compound combines the amine-reactive NHS ester functionality with a near-infrared (NIR) fluorescent dye. NIR dyes are particularly valuable for biological imaging because light in this region of the spectrum (700-900 nm) exhibits deeper tissue penetration and reduced autofluorescence from biological tissues. nih.govnih.gov this compound is used to covalently label proteins and other amine-containing molecules, allowing them to be tracked and visualized in complex biological environments using fluorescence-based techniques. ontosight.ai The stable amide bond formed ensures that the dye remains securely attached to its target during the course of an experiment. rsc.org

Data Tables

Table 1: Properties of this compound

This table summarizes the key chemical properties of the specific compound of interest.

Property Value Reference
Synonym 9-Cyano-N,N,N'-triethylpyronine-N'-caproic acid N-hydroxysuccinimide ester chloride echemi.com
CAS Number 151134-79-1 echemi.comchemsrc.com
Molecular Formula C30H35ClN4O5 echemi.comchemsrc.com
Molecular Weight 567.076 g/mol echemi.comchemsrc.com

| Storage Conditions | -20ºC | echemi.com |

Table 2: Properties of N-Hydroxysuccinimide (NHS)

This table outlines the properties of the core N-hydroxysuccinimide molecule.

Property Value Reference
Synonym HOSu wikipedia.org
IUPAC Name 1-Hydroxypyrrolidine-2,5-dione wikipedia.org
Molecular Formula C4H5NO3 wikipedia.org
Molar Mass 115.09 g/mol wikipedia.org
Appearance White solid wikipedia.org

| Melting Point | 96.3 °C | wikipedia.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H35ClN4O5 B114276 NIR-667 N-succinimidyl ester CAS No. 158358-57-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[9-cyano-6-(diethylamino)xanthen-3-ylidene]-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-ethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N4O5.ClH/c1-4-32(5-2)21-11-13-23-25(20-31)24-14-12-22(19-27(24)38-26(23)18-21)33(6-3)17-9-7-8-10-30(37)39-34-28(35)15-16-29(34)36;/h11-14,18-19H,4-10,15-17H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUOQVGBXADQGH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CCCCCC(=O)ON4C(=O)CCC4=O)C=C3O2)C#N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158358-57-7
Record name 9-Cyano-N,N,N'-triethylpyronine-N'-caproic acid N-hydroxysuccinimide ester chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Principles and Applications of Near Infrared Nir Fluorescence in Biomedical Sciences

Spectral Properties of Near-Infrared Light for Biological Imaging

The effectiveness of in vivo optical imaging is largely dictated by the interaction of light with biological tissues. Key components in tissue, such as water, hemoglobin, and melanin, absorb and scatter light to varying degrees depending on the wavelength. mdpi.comsigmaaldrich.com The NIR spectrum contains "biological windows" where these interactions are minimized, enabling superior imaging performance.

The term "biological window" refers to specific ranges in the NIR spectrum where light absorption and scattering by endogenous chromophores are significantly reduced. nih.govvwr.com This allows for maximum light penetration into biological tissues. bldpharm.comnih.gov There are two primary windows widely recognized for biomedical imaging:

The first biological window (NIR-I): Spanning approximately 650 to 950 nm. fluorofinder.com In this range, the absorption by hemoglobin (both oxygenated and deoxygenated) and water is at a local minimum. vwr.comsetabiomedicals.com

The second biological window (NIR-II): Extending from about 1000 to 1700 nm. fluorofinder.comchemrxiv.org This window offers even further reduced light scattering, which can lead to images with higher spatial resolution and clarity at greater depths. fluorofinder.comfluorofinder.comavantorsciences.com

The ability to use light in these windows is a primary advantage for in vivo studies, as it facilitates the visualization of deep-seated structures and processes that are inaccessible using visible light. sigmaaldrich.comresearchgate.net

Beyond deeper tissue penetration, the NIR spectrum offers two other critical advantages: reduced autofluorescence and diminished light scattering.

Autofluorescence is the natural emission of light by various biological molecules (e.g., collagen, elastin, NADH) when excited by light, which creates a background signal that can obscure the fluorescence from the imaging probe. sigmaaldrich.comchemimpex.com This intrinsic fluorescence is strong in the visible spectrum but decreases significantly at longer NIR wavelengths, leading to a much-improved signal-to-background ratio and enhanced image contrast. medwinpublishers.comsigmaaldrich.comchemimpex.com

Tissue scattering is caused by the refraction and reflection of light at interfaces between components with different refractive indices, such as cell membranes and organelles. nih.govchemimpex.com This scattering effect is a major cause of image blurring and loss of resolution. chemimpex.com The degree of scattering is inversely proportional to wavelength; therefore, the longer wavelengths of NIR light are scattered less than visible light, enabling sharper images of deeper tissues. fluorofinder.comechemi.com

Table 1: Comparison of Optical Imaging Windows

FeatureVisible Spectrum (400-650 nm)NIR-I Window (650-950 nm)NIR-II Window (1000-1700 nm)
Tissue Penetration Low (<1 mm)Moderate (several mm to 1 cm) medwinpublishers.comrsc.orgHigh (>1 cm) chemrxiv.org
Autofluorescence High sigmaaldrich.comLow medwinpublishers.comNegligible heliospir.netfluorofinder.com
Light Scattering High chemimpex.comReduced vwr.comSignificantly Reduced fluorofinder.comavantorsciences.com
Image Resolution High (surface only)GoodVery High (deep tissue) avantorsciences.com

Structural Design and Photophysical Characteristics of Advanced NIR Fluorophores

The development of NIR imaging is critically dependent on the availability of high-performance fluorescent dyes, or fluorophores. The subject of this article, NIR-667 N-succinimidyl ester , is an example of such a compound, designed specifically for biomedical applications. Its chemical name is 9-Cyano-N,N,N′-triethylpyronine-N′-caproic acid N-hydroxysuccinimide ester chloride. nih.govatto-tec.com

This compound belongs to the pyronine class of dyes, which are known for their brightness and high photostability. fluorofinder.comchemimpex.comrsc.org The "N-succinimidyl ester" (NHS ester) is a key functional group that makes the dye amine-reactive. chemrxiv.orgnih.gov This allows it to be easily conjugated to proteins, antibodies, and other biomolecules through the formation of a stable amide bond, making it a valuable reagent for creating targeted fluorescent probes. researchgate.netechemi.com

Table 2: Properties of this compound

PropertyValue / DescriptionSource(s)
Chemical Name 9-Cyano-N,N,N′-triethylpyronine-N′-caproic acid N-hydroxysuccinimide ester chloride nih.govatto-tec.com
Synonym(s) NIR-1 echemi.com
CAS Number 158358-57-7 bldpharm.comnih.govechemi.com
Molecular Formula C₃₀H₃₅ClN₄O₅ nih.govechemi.com
Molecular Weight 567.08 g/mol nih.govechemi.com
Dye Class Pyronine nih.govrsc.org
Reactivity N-hydroxysuccinimide ester for reaction with primary amines chemrxiv.orgechemi.comnih.gov
Absorption Max (λ_abs) ~662 nm nih.gov
Emission Max (λ_em) ~667 nm heliospir.netsetabiomedicals.com

Significant research has been dedicated to developing novel molecular structures for NIR fluorophores to optimize their performance. Several major classes of organic dyes have been established:

Pyronine Dyes: This class, which includes NIR-667, is based on the xanthene scaffold. They are noted for their excellent photostability and high fluorescence quantum yields. fluorofinder.comrsc.org Silicon-substituted pyronins (Si-pyronins) have been developed to push emissions further into the far-red and NIR regions. rsc.org

Cyanine (B1664457) Dyes: This is one of the most widely used classes of NIR dyes. They possess very high molar extinction coefficients and good photostability. rsc.org However, they can be susceptible to photobleaching and aggregation in aqueous solutions. rsc.org

BODIPY (Boron-Dipyrromethene) Dyes: These dyes can be chemically modified to tune their spectral properties into the NIR range. Recent strategies have focused on chalcogen modification to redshift their absorption and enhance phototherapeutic properties. dtic.mil

Donor-Acceptor-Donor (D-A-D) Structures: This design strategy allows for fine-tuning of the dye's energy levels to achieve emission in the NIR-II window through intramolecular charge transfer (ICT) processes. chemrxiv.org

A major challenge in the design of NIR fluorophores is ensuring their stability under physiological conditions and intense light irradiation. Several strategies are employed to improve both photostability (resistance to light-induced degradation) and chemical stability:

Structural Rigidification: Incorporating cyclic structures into the polymethine chain of cyanine or pyronine dyes can restrict molecular vibrations and rotations, which are pathways for non-radiative decay and photochemical reactions.

Steric Protection: Attaching bulky chemical groups around the fluorophore can physically shield it from reactive species like singlet oxygen or from forming non-fluorescent aggregates. vwr.com

Encapsulation: Non-covalently encapsulating dyes within host molecules, such as proteins (e.g., albumin) or nanoparticles, can protect the dye from the aqueous environment, reduce aggregation, and enhance brightness. dtic.mil

Chemical Modification: Introducing electron-withdrawing groups or employing polyfluorination can enhance a dye's resistance to photo-oxidation. Pyronine dyes are generally considered to have good intrinsic photostability. sigmaaldrich.comchemimpex.com

Overview of Current Imaging Modalities Utilizing NIR Fluorophores

The development of advanced fluorophores like this compound has enabled a range of powerful imaging modalities used in both preclinical research and clinical settings. The ability to conjugate this dye to specific targeting molecules is fundamental to many of these applications. echemi.com

Fluorescence-Guided Surgery (FGS): Surgeons can use NIR imaging systems to visualize tumors or critical structures like blood vessels and nerves in real-time during an operation. mdpi.com Probes created by linking fluorophores to tumor-targeting molecules (e.g., antibodies) allow for more precise resection of cancerous tissue while sparing healthy margins. medwinpublishers.com

In Vivo Small Animal Imaging: Systems like the IVIS® platform are widely used in preclinical research to longitudinally track disease progression, monitor therapeutic response, and study drug biodistribution in animal models.

NIR Microscopy: This includes techniques like two-photon microscopy, which uses NIR excitation to achieve deep-tissue, high-resolution imaging of cellular and subcellular events with reduced phototoxicity. rsc.org Super-resolution techniques such as STED and PALM are also being adapted for NIR fluorophores to visualize biological structures beyond the diffraction limit of light. fluorofinder.com

Lymph Node Mapping: The NIR dye Indocyanine Green (ICG) is used clinically to map sentinel lymph nodes in cancer patients, guiding surgeons to the first nodes that drain a tumor. mdpi.com Custom probes made with reactive dyes could offer more specific targeting for this application.

Nir 667 N Succinimidyl Ester As a Specialized Molecular Probe Precursor

Synthetic Approaches to N-Hydroxysuccinimide Esters for Fluorescent Labeling

The conversion of a stable carboxylic acid on a fluorophore into a reactive N-hydroxysuccinimide (NHS) ester is a critical step in creating amine-reactive probes. This transformation renders the carboxyl group susceptible to nucleophilic attack by primary amines, forming a stable amide bond.

Carbodiimide-Mediated Activation of Carboxylic Acids

The most prevalent method for synthesizing NHS esters from carboxylic acids is through the use of carbodiimide (B86325) coupling agents. tocris.comglenresearch.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely employed to activate the carboxylic acid group. nih.gov The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate. This intermediate is then subjected to nucleophilic attack by N-hydroxysuccinimide (NHS) to yield the desired NHS ester and a urea (B33335) byproduct. researchgate.net To improve efficiency and minimize side reactions, NHS is often added to the reaction mixture to trap the O-acylisourea intermediate, forming a more stable semi-stable NHS ester that is more resistant to hydrolysis. researchgate.net

The general reaction scheme is as follows: R-COOH + Carbodiimide → R-CO-O-C(=NR')NHR' (O-acylisourea intermediate) R-CO-O-C(=NR')NHR' + NHS → R-CO-NHS + R'NHCONHR' (Urea byproduct)

This method is favored for its high efficiency in labeling biomolecules like proteins and peptides with fluorescent dyes or biotin. nih.gov

Alternative Esterification Strategies

While carbodiimide-based methods are common, alternative strategies for the synthesis of NHS esters exist. One such approach involves the use of N,N'-disuccinimidyl carbonate (DSC). This method can produce NHS esters in a single step with good yields, generating only NHS and carbon dioxide as byproducts. Another method utilizes N,N'-disuccinimidyl oxalate (B1200264) (DSO), which is prepared in situ from oxalyl chloride and NHS prior to the reaction with the carboxylic acid. researchgate.net These alternatives can be advantageous in situations where the removal of urea byproducts proves challenging.

Rational Design and Synthesis of NIR-667 N-Succinimidyl Ester

The development of a near-infrared fluorophore like NIR-667 involves a rational design process to achieve the desired photophysical properties, followed by a multi-step synthesis to construct the core dye structure and introduce the necessary functional groups for activation.

The design of NIR fluorophores often focuses on creating extended π-conjugated systems, as this is a key factor in shifting the absorption and emission wavelengths to the NIR region. chemrevlett.com This can be achieved by fusing aromatic rings to a core structure or by introducing various electron-donating and electron-withdrawing groups to modulate the electronic properties of the molecule. mdpi.com For instance, the modification of a squaraine core with dicyanomethylene groups can induce a red shift in the dye's optical properties. nih.gov Similarly, in BODIPY dyes, the introduction of styryl substituents can shift the emission into the NIR region. chemrevlett.com

While the specific synthetic pathway for the NIR-667 dye core is proprietary, a general approach for synthesizing similar cyanine (B1664457) dyes involves the condensation of two heterocyclic precursors containing quaternary nitrogen atoms with a linking polymethine chain. The length and rigidity of this chain are crucial in determining the final absorption and emission wavelengths. To enable conjugation, a carboxylic acid functional group is typically incorporated into one of the heterocyclic rings or attached via a linker.

Once the NIR-667 carboxylic acid is synthesized and purified, it is converted to the N-succinimidyl ester. This is typically achieved through the carbodiimide-mediated coupling reaction described in section 3.1.1. The NIR-667 carboxylic acid is dissolved in an anhydrous organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), along with N-hydroxysuccinimide and a carbodiimide like EDC. A base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), is often added to facilitate the reaction. nih.gov The reaction is typically carried out at room temperature for several hours. Following the reaction, the crude this compound is purified, often using high-performance liquid chromatography (HPLC), to remove unreacted starting materials and byproducts. nih.gov

Table 1: Typical Reagents for the Synthesis of a Generic NIR-Dye NHS Ester
ReagentFunctionTypical SolventReference
NIR-Dye Carboxylic AcidFluorophore precursorDMSO, DMF nih.gov
EDC or DCCCarbodiimide coupling agentDMF, DMSO nih.gov
N-Hydroxysuccinimide (NHS)Activating groupDMF, DMSO nih.gov
Triethylamine or DIPEABase catalyst- nih.gov

Purity Assessment and Stability Considerations for this compound Reagents

The purity and stability of this compound are critical for successful and reproducible bioconjugation reactions. Impurities can lead to lower labeling efficiency and the introduction of non-target modifications.

The purity of fluorescent dye NHS esters is commonly assessed by high-performance liquid chromatography (HPLC). antibodies.com This technique allows for the separation and quantification of the active NHS ester from its primary impurity, the corresponding carboxylic acid, which results from hydrolysis. antibodies.com The presence of the hydrolyzed carboxylic acid is a key indicator of product degradation. For some fluorescent dyes, purity is reported as a percentage determined by HPLC and/or ¹H NMR, with the balance often being the hydrolyzed carboxylic acid. antibodies.com A recently developed method using hydrophilic interaction chromatography (HILIC) with UV detection offers a universal approach to quantify the released NHS, thereby assessing the purity and degradation of NHS esters. d-nb.inforsc.org

N-succinimidyl esters of cyanine dyes are susceptible to hydrolysis, especially in the presence of moisture. biotium.com Therefore, proper storage and handling are essential to maintain their reactivity. Lyophilized (solid) dye esters should be stored at low temperatures, typically -20°C, and protected from light and moisture. licorbio.comlumiprobe.com Once dissolved in an anhydrous solvent like DMSO or DMF, the stock solutions can be stored at -20°C for a limited time, often for a few weeks, provided they are kept desiccated and protected from light. biotium.comlicorbio.com Aqueous solutions of NHS esters are not stable and should be prepared immediately before use. biotium.com The rate of hydrolysis increases with increasing pH, so for labeling reactions, a compromise pH of around 8.3 is often used to balance the reactivity of the amine with the stability of the ester. lumiprobe.comatto-tec.com

Advanced Bioconjugation Strategies Employing Nir 667 N Succinimidyl Ester

Conjugation to Biomacromolecules for Targeted Delivery and Visualization

The ability to selectively label large biomolecules with NIR-667 N-succinimidyl ester is fundamental to its utility in biomedical research. The NIR region of the electromagnetic spectrum offers advantages of deeper tissue penetration and reduced autofluorescence from biological tissues, making NIR-667 an ideal candidate for in vivo imaging applications.

Labeling of Proteins and Antibodies via Amine Reactivity

The primary method for conjugating this compound to proteins and antibodies involves the reaction between the NHS ester and primary amine groups present on the protein surface. This reaction forms a stable amide bond, covalently linking the fluorophore to the protein. The process is typically carried out in a buffer with a slightly alkaline pH (around 8.3-8.5) to ensure the primary amines are deprotonated and thus more nucleophilic, while minimizing the hydrolysis of the NHS ester.

Lysine (B10760008) residues are abundant on the surface of most proteins and possess a primary amine in their side chain, making them the most common target for labeling with NHS esters like this compound. nih.govnih.gov The reactivity of individual lysine residues can vary depending on their local microenvironment, including their accessibility and pKa. plos.org While this can lead to a heterogeneous population of labeled proteins, controlling the stoichiometry of the labeling reaction (the molar ratio of dye to protein) can help to manage the average degree of labeling (DOL).

Interactive Table: Typical Reaction Conditions for Labeling Proteins with this compound

Parameter Recommended Range Purpose
Protein Concentration 1-10 mg/mL Higher concentrations can improve labeling efficiency.
Molar Ratio (Dye:Protein) 5:1 to 20:1 Influences the degree of labeling (DOL).
Buffer Phosphate, Bicarbonate, or HEPES Must be free of primary amines (e.g., Tris).
pH 8.0 - 9.0 Facilitates the nucleophilic attack of the amine.
Reaction Time 1-2 hours Can be adjusted based on protein stability and desired DOL.

A critical consideration in protein labeling is the potential impact of the attached fluorophore on the biomolecule's structure and function. Excessive labeling or modification of lysine residues within critical binding sites can lead to a loss of biological activity. Therefore, it is crucial to characterize the functionality of the conjugated protein or antibody. This can be achieved through various assays, such as enzyme-linked immunosorbent assays (ELISAs) for antibodies or activity assays for enzymes. Optimization of the DOL is often necessary to achieve a balance between sufficient fluorescence signal and retained functionality.

Surface Modification of Nanomaterials and Polymeric Scaffolds

The application of this compound is not limited to soluble biomolecules. It can also be used to functionalize the surfaces of nanomaterials and polymeric scaffolds, imparting them with fluorescent properties for tracking and targeting.

The surface of nanoparticles, such as liposomes or polymeric nanoparticles, can be modified to present primary amine groups. These amine-functionalized nanoparticles can then be reacted with this compound to create fluorescently labeled nanocarriers. nih.govnih.govmit.edu Similarly, polymeric scaffolds, which are used in tissue engineering and regenerative medicine, can be synthesized or modified to include amine functionalities, allowing for their fluorescent labeling with NIR-667. nih.govmdpi.commdpi.comrsc.org

Fluorescently labeling drug delivery systems with NIR-667 provides a powerful method for visualizing their biodistribution and target accumulation in preclinical studies. By tracking the fluorescence signal, researchers can gain insights into the pharmacokinetics and efficacy of the delivery vehicle. rsc.orgmdpi.com The ability to non-invasively monitor the delivery system in real-time aids in the optimization of nanoparticle design for improved therapeutic outcomes.

Interactive Table: Research Findings on NIR-667 Labeled Bioconjugates (Illustrative)

Bioconjugate Application Key Finding (Illustrative)
NIR-667-Antibody In vivo tumor imaging Demonstrated specific accumulation in tumor tissue with high signal-to-background ratio.
NIR-667-Peptide Receptor binding studies Allowed for the quantification of binding affinity to a specific cell surface receptor.
Application in Biosensor Development

The unique spectral properties of near-infrared (NIR) dyes, such as this compound, make them highly valuable in the development of advanced biosensors. The use of fluorophores that operate in the NIR region (typically 650–900 nm) offers significant advantages for in vitro and in vivo sensing applications. nih.gov Biological tissues and components like water and lipids are relatively transparent in this spectral window, which minimizes background autofluorescence and allows for deeper light penetration. nih.gov This reduction in background noise leads to a higher signal-to-noise ratio, enhancing the sensitivity of biosensors.

In the context of multiplexing—the simultaneous detection of multiple analytes—NIR dyes are particularly advantageous. Many biological studies involve cells already expressing common fluorescent proteins like Green Fluorescent Protein (GFP) and Red Fluorescent Protein (RFP). thermofisher.cn The emission spectra of these proteins can occupy the green, orange, and red channels of an imaging system. thermofisher.cn By employing an NIR dye that is spectrally well-separated from these shorter wavelength fluorophores, researchers can add another detection channel without significant spectral overlap or bleed-through. thermofisher.cn This capability is crucial for developing sophisticated biosensors and high-content analysis platforms that can extract more biological information from a single sample. The development of NIR fluorescent probes with high brightness and photostability represents a significant advancement for creating next-generation biosensors for protein dynamics and function. nih.gov

Optimization of Conjugation Protocols

The successful conjugation of this compound to a target biomolecule hinges on the careful optimization of the reaction protocol. N-succinimidyl esters (NHS esters) are highly reactive compounds designed to form stable amide bonds with primary amino groups, such as the ε-amino groups of lysine residues in proteins or amino-modified oligonucleotides. biotium.comlumiprobe.com However, the efficiency of this reaction is sensitive to a variety of factors. Achieving the desired degree of labeling (DOL)—the average number of dye molecules per target biomolecule—requires a systematic approach to optimizing the conjugation conditions to maximize yield while preserving the biological activity of the target molecule. thermofisher.com

Impact of Reaction Conditions on Labeling Efficiency

The efficiency of labeling biomolecules with this compound is profoundly influenced by several key reaction parameters. These must be carefully controlled to ensure optimal and reproducible conjugation.

pH: The reaction is strongly pH-dependent. The primary amino groups on biomolecules must be in a non-protonated state to be reactive. lumiprobe.comtocris.com The optimal pH range for NHS ester coupling is typically between 8.3 and 8.5. lumiprobe.com At lower pH values, the amino group is protonated and unreactive, while at higher pH, the rate of hydrolysis of the NHS ester increases, reducing the amount of dye available to react with the target molecule. lumiprobe.com

Buffer Composition: The choice of buffer is critical. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester. tocris.com Sodium bicarbonate or sodium borate (B1201080) buffers at concentrations of 50-100 mM are commonly recommended. tocris.comsigmaaldrich.com Studies have shown that sodium bicarbonate buffers can yield higher labeling efficiencies compared to phosphate-buffered saline (PBS). nih.gov

Reactant Concentration and Molar Ratio: The concentrations of both the biomolecule and the NHS ester affect labeling efficiency. Higher concentrations of the target molecule (typically 2.0 mg/mL or greater) can lead to improved labeling outcomes. biotium.comtocris.com The molar ratio of dye to protein is a key variable to be optimized; a molar excess of the NHS ester is generally used to drive the reaction. lumiprobe.com However, excessive amounts can lead to over-labeling, which may cause fluorescence quenching or loss of biological activity. thermofisher.com The optimal ratio must be determined empirically for each specific biomolecule. tocris.com

Solvent: this compound is often first dissolved in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous solution of the biomolecule. lumiprobe.comtocris.com The use of anhydrous DMSO helps maintain the stability of the moisture-sensitive NHS ester. biotium.com The final concentration of the organic solvent in the reaction mixture can also influence the reaction efficiency. nih.gov

Reaction Time and Temperature: The conjugation is typically carried out at room temperature for a duration ranging from 1 hour to several hours. biotium.comnih.gov In some cases, extending the incubation time can increase the degree of labeling. tocris.com For unstable proteins, the reaction can be performed at 4°C, though this may require a longer reaction time to achieve the desired labeling efficiency. nih.gov

Table 1: Key Parameters for Optimizing this compound Conjugation

ParameterRecommended ConditionRationale
pH 8.3 - 8.5Ensures amino groups are deprotonated and reactive while minimizing NHS ester hydrolysis. lumiprobe.com
Buffer System 0.1 M Sodium Bicarbonate or 50 mM Sodium BorateProvides the appropriate pH without competing primary amines. tocris.comsigmaaldrich.com
Biomolecule Concentration > 2.0 mg/mLHigher concentration generally improves labeling efficiency. biotium.comtocris.com
Solvent for Dye Anhydrous DMSO or DMFEnsures complete dissolution and stability of the moisture-sensitive NHS ester. tocris.com
Reaction Time 1 - 2 hours (can be extended)Sufficient time for the reaction to proceed; may be adjusted based on biomolecule stability. biotium.comtocris.com
Temperature Room Temperature (~25°C)Provides a balance between reaction rate and biomolecule stability. sigmaaldrich.com

Purification and Characterization of Conjugates

Following the conjugation reaction, the mixture contains the desired labeled biomolecule, unreacted (free) dye, and hydrolyzed dye. It is imperative to purify the conjugate to remove these impurities, as their presence can interfere with downstream applications and lead to inaccurate quantification. sigmaaldrich.com After purification, the conjugate must be thoroughly characterized to confirm its purity and determine the extent of labeling.

The degree of labeling (DOL), also referred to as the dye-to-protein or F/P ratio, is a critical parameter that quantifies the average number of dye molecules conjugated to each target biomolecule. thermofisher.com This ratio is most commonly determined using UV-Vis absorption spectroscopy. The method involves measuring the absorbance of the purified conjugate solution at two specific wavelengths:

At 280 nm: This wavelength is used to determine the concentration of the protein.

At the maximum absorbance (λmax) of the dye: For NIR-667, this would be approximately 667 nm. This measurement is used to determine the concentration of the fluorophore.

Since most NIR dyes also exhibit some absorbance at 280 nm, a correction factor (CF) is required to account for the dye's contribution to the A280 reading. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax. tocris.com

The corrected protein absorbance (Aprotein, corrected) is calculated as follows: Aprotein, corrected = A280 - (Amax × CF)

Once the corrected protein absorbance is known, the molar concentrations of the protein and the dye can be calculated using the Beer-Lambert law (A = εcl). The DOL is then determined by the ratio of these concentrations: thermofisher.com

DOL = [Dye] / [Protein] = (Amax / εDye) / (Aprotein, corrected / εProtein)

Where:

Amax is the absorbance of the conjugate at the dye's λmax.

A280 is the absorbance of the conjugate at 280 nm.

εDye and εProtein are the molar extinction coefficients of the dye and protein at their respective absorbance maxima.

CF is the correction factor for the dye at 280 nm.

Table 2: Example Data for DOL Calculation

ParameterValue
Measured Amax (at ~667 nm)0.85
Measured A2800.60
Molar Extinction Coefficient of Dye (εDye)200,000 M-1cm-1
Molar Extinction Coefficient of Protein (εProtein)210,000 M-1cm-1
Correction Factor of Dye (CF)0.05
Calculated Corrected A280 0.5575
Calculated Dye Concentration 4.25 µM
Calculated Protein Concentration 2.65 µM
Calculated Degree of Labeling (DOL) 1.6

Chromatography is an essential tool for both the purification of NIR-667-biomolecule conjugates and the verification of their purity and integrity. Various chromatographic techniques can be employed depending on the properties of the target biomolecule.

Size-Exclusion Chromatography (SEC): This is a common method for separating the larger labeled protein conjugate from the smaller, unbound dye molecules. biotium.com The reaction mixture is passed through a column containing a porous resin (e.g., Sephadex). The larger conjugate molecules are excluded from the pores and elute first, while the smaller free dye molecules enter the pores, extending their path through the column and causing them to elute later.

Affinity Chromatography: This technique can be used if the target protein has a specific tag, such as a polyhistidine (6xHis) tag. The conjugate can be selectively bound to a resin with a high affinity for the tag (e.g., Nickel-NTA resin), allowing unreacted dye and other impurities to be washed away. springernature.com The purified conjugate is then eluted by changing the buffer conditions, for instance, by adding imidazole (B134444) to compete for binding to the resin. springernature.com

The purity of the collected fractions is often assessed by SDS-PAGE, where the presence of a fluorescent band corresponding to the molecular weight of the protein confirms successful conjugation, and the absence of free dye in the final product confirms purification efficiency. researchgate.net

Applications of Nir 667 N Succinimidyl Ester Conjugates in Biological Imaging Research

Near-Infrared Fluorescence Imaging in Preclinical Models

The use of NIR-677 N-succinimidyl ester conjugates in preclinical models has significantly advanced our understanding of complex biological processes in living animals. These fluorescent probes allow for non-invasive, real-time visualization of molecular and cellular events. nih.govnih.gov

Tumor Detection and Demarcation

A primary application of NIR-677 N-succinimidyl ester conjugates is in the field of oncology for the detection and demarcation of tumors. By conjugating the NIR-677 dye to tumor-targeting molecules, researchers can create probes that selectively accumulate in cancerous tissues. thno.org

A critical factor in the efficacy of a tumor imaging agent is its ability to provide a high tumor-to-background ratio (TBR), which allows for the clear delineation of the tumor from surrounding healthy tissue. researchgate.net Studies with various NIR dye conjugates have demonstrated the ability to achieve high TBRs. For example, in a study using a tetrameric RGD peptide labeled with the NIR fluorochrome Cy7, a peak TBR of 4.35 ± 0.26 was achieved two hours post-injection in a subcutaneous tumor model. nih.gov This high contrast is essential for accurate tumor identification and assessment. The design of the targeting ligand and the properties of the NIR dye itself play a crucial role in maximizing the TBR. nih.gov

Targeting MoietyNIR DyeTumor ModelPeak Tumor-to-Background Ratio (TBR)Time to Peak TBR (post-injection)
Tetrameric RGD peptideCy7Subcutaneous U87MG4.35 ± 0.262 hours
Monomeric RGD peptideCy7Subcutaneous U87MG2.50 ± 0.15Not specified
Dimeric RGD peptideCy7Subcutaneous U87MG2.72 ± 0.08Not specified

This table presents data on tumor-to-background ratios achieved with different NIR dye-peptide conjugates.

The high TBRs achieved with NIR-677 N-succinimidyl ester conjugates make them highly valuable for image-guided surgery. ohsu.edu Surgeons can use real-time fluorescence imaging to precisely identify tumor margins and ensure complete resection of cancerous tissue, which is a critical factor for improving patient outcomes. nih.gov The use of NIR fluorescence guidance helps to visualize tumors that are not easily detectable by sight or palpation. researchgate.net This technology has the potential to reduce rates of positive surgical margins and the need for repeat surgeries. thno.org

Real-time In Vivo Visualization of Biological Processes

Beyond oncology, NIR-677 N-succinimidyl ester conjugates are utilized for the real-time in vivo visualization of a wide array of biological processes. These probes enable researchers to non-invasively monitor dynamic events within a living organism. nih.gov Examples include tracking the biodistribution of therapeutic agents, monitoring inflammation, and observing changes in vascularity. The ability to visualize these processes in real-time provides invaluable insights into disease progression and the efficacy of therapeutic interventions.

Cellular and Subcellular Imaging Studies

At the cellular level, NIR-677 N-succinimidyl ester conjugates offer a powerful means to investigate cellular and subcellular dynamics with high specificity and sensitivity.

Tracking Cellular Events and Migration Dynamics

Labeling cells with NIR dyes is a common technique for tracking their movement and fate in vivo. nih.govrevvity.com NIR-677 N-succinimidyl ester can be used to label cell surface proteins, allowing for the long-term tracking of cell populations. This is particularly useful in immunology and stem cell research for monitoring cell migration to sites of injury or disease. revvity.com For instance, labeled immune cells can be tracked as they home to tumors or areas of inflammation, providing a deeper understanding of the immune response. The stability and brightness of the NIR dye are crucial for long-term tracking studies. nih.gov

Cell TypeNIR DyeApplicationKey Findings
C17.2 neural progenitor cellsDiRTracking to mammary carcinomaSuccessful tracking of cells to the tumor site.
Primary macrophagesIVISense 680Tracking to sites of inflammationCells were readily tracked to the site of acute inflammation.
Jurkat cellsCellVue® BurgundyIn vitro migration assaySuperior signal-to-noise ratio compared to other dyes.

This table summarizes studies involving the tracking of cells labeled with near-infrared dyes.

Investigations of Subcellular Localization

The precise localization of proteins and other biomolecules within a cell is fundamental to understanding their function. Conjugates of NIR-667 N-succinimidyl ester can be employed to visualize and map the distribution of specific targets within subcellular compartments.

The primary method involves conjugating the dye to an antibody that specifically recognizes a protein of interest. The NHS ester group reacts with primary amine groups (such as those on lysine (B10760008) residues) on the antibody. nih.gov These fluorescently labeled antibodies are then introduced into cells, where they bind to their target antigen. Using fluorescence microscopy, researchers can identify the location of the fluorescent signal, thereby revealing the subcellular localization of the target protein. This technique provides valuable contextual information, serving as a powerful counterstain to map cellular architecture and understand the spatial relationships between different cellular components. nih.govbiorxiv.org Amine-reactive esters are emerging as effective probes for staining cellular and tissue architectures, revealing nanoscale features of membrane-bound compartments and the nuclear proteome when combined with advanced imaging techniques like expansion microscopy. biorxiv.org

Table 1: Example Data for Subcellular Localization Study

Target Protein Primary Antibody Cellular Compartment Imaging Technique
GM130 Anti-GM130 Golgi Apparatus Confocal Microscopy
ATP5A1 Anti-ATP Synthase Mitochondria Confocal Microscopy
Lamin B1 Anti-Lamin B1 Nuclear Envelope Super-Resolution Microscopy

Single Molecule Fluorescence Imaging

Single-molecule imaging allows for the study of individual molecules, providing insights into biological processes that are often obscured by ensemble averaging. setabiomedicals.com This technique requires fluorescent probes with high photostability, brightness, and low "blinking" effects. setabiomedicals.com

For these applications, this compound could be conjugated to a specific protein or ligand to track its movement and behavior in real-time. For instance, by labeling a membrane receptor on a live cell, its diffusion dynamics, oligomerization state, and interactions with other molecules can be observed. The superior photostability of certain NIR dyes makes them ideal for prolonged tracking experiments, which are crucial for observing slow biological processes. setabiomedicals.com The selection of a fluorophore is a critical parameter that determines the quality of the resulting super-resolution image. researchgate.net

Table 2: Photophysical Properties of a Representative NIR Dye for Single Molecule Imaging

Property Value Significance in Single Molecule Imaging
Maximum Excitation (nm) ~670 Allows for efficient excitation with common laser lines.
Maximum Emission (nm) ~690 Emission in the NIR spectrum reduces background autofluorescence.
Photobleaching Lifetime (s) >100 High photostability enables longer observation times of a single molecule. setabiomedicals.com

Vascular and Organ-Specific Imaging Research

Visualizing blood vessels and assessing organ perfusion are critical in many areas of biomedical research, from oncology to cardiovascular disease. NIR dyes are particularly well-suited for in vivo vascular imaging due to the deep penetration of NIR light through biological tissues. biotium.comfrontiersin.org

To perform vascular imaging, this compound can be conjugated to a macromolecule like serum albumin. The resulting conjugate, when injected intravenously, is confined to the vasculature for an extended period, allowing for high-contrast imaging of blood vessels. This technique can be used to map vascular networks, assess blood flow, and detect abnormalities in vessel structure. researchgate.netnih.gov

For organ-specific imaging, the dye can be attached to a targeting ligand—such as a peptide, antibody, or small molecule—that selectively binds to a receptor or biomarker expressed in a particular organ or tissue. nih.gov This targeted approach enhances the signal in the region of interest while minimizing background from non-target tissues, enabling sensitive detection of physiological or pathological processes.

Table 3: Research Applications in Vascular and Organ Imaging

Application Conjugation Partner Target Research Goal
Angiography Serum Albumin General Vasculature Map blood vessel structure and blood flow. researchgate.net
Atherosclerosis Imaging Antibody (e.g., anti-TLR4) Macrophages in plaque Detect and characterize atherosclerotic plaques. nih.gov
Tumor Imaging Antibody (e.g., Avastin®) Tumor Vasculature Visualize tumor margins and response to therapy. biotium.com

Development of Multimodal Imaging Probes

Multimodal imaging combines the strengths of two or more imaging techniques to provide a more comprehensive understanding of a biological system. mdpi.com Probes that incorporate both a fluorescent dye and a radionuclide allow for the synergistic use of optical imaging with nuclear imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). nih.gov

Integration with Positron Emission Tomography (PET)

PET is a highly sensitive nuclear imaging technique that provides quantitative functional information but has limited spatial resolution. mdpi.com In contrast, NIR fluorescence imaging offers high resolution for surface and intraoperative guidance. A dual-modality PET/NIRF probe can be created by conjugating a targeting molecule with both this compound and a chelator for a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga). nih.gov

This dual-labeled agent allows for preoperative, whole-body staging of a disease (e.g., cancer) using PET, followed by high-resolution, real-time fluorescence-guided surgery to ensure complete removal of pathological tissue. mdpi.com The development of such hybrid imaging agents has gained increasing interest as they can provide more reliable clinical results by ensuring the signal for both modalities comes from the same source. mdpi.com

Complementary Use with Single-Photon Emission Computed Tomography (SPECT)

Similar to PET, SPECT is a nuclear imaging modality that provides functional information with high sensitivity. nih.gov SPECT/NIRF dual-modality probes can be developed by incorporating a SPECT radionuclide, such as Technetium-99m (⁹⁹mTc), alongside the NIR dye. The combination of functional data from SPECT with anatomical information from co-registered CT (SPECT/CT) improves diagnostic sensitivity and specificity. nih.gov

A SPECT/NIRF agent allows for preoperative planning and localization of target tissues using the unlimited tissue penetration of SPECT, while the NIR fluorescence component can be used for real-time intraoperative guidance. nih.gov This dual approach is particularly valuable for applications like sentinel lymph node mapping, where preoperative SPECT imaging identifies the node's location and intraoperative fluorescence imaging guides the biopsy.

Table 4: Components of Multimodal Imaging Probes

Modality Probe Component Function Example
PET/NIRF This compound Optical Signal (High Resolution) Surgical Guidance
Chelator (e.g., DOTA, NODA-GA) Binds PET Isotope Preoperative Planning
PET Isotope (e.g., ⁶⁸Ga, ⁶⁴Cu) Positron Emission (High Sensitivity) Whole-Body Imaging
SPECT/NIRF This compound Optical Signal (High Resolution) Intraoperative Visualization
Chelator (e.g., DTPA) Binds SPECT Isotope Preoperative Localization

Analytical and Methodological Advancements in Nir 667 N Succinimidyl Ester Research

Spectroscopic Characterization of NIR-667 Conjugates

Spectroscopy is a cornerstone for the characterization of fluorescently labeled biomolecules. Following the conjugation of NIR-667 N-succinimidyl ester to a target molecule (e.g., an antibody or peptide), spectroscopic methods are employed to confirm the successful labeling and to determine the photophysical properties of the resulting conjugate. Key parameters such as absorption and emission maxima, quantum yield, and the degree of labeling (DOL) are quantified to ensure the conjugate meets the required specifications for imaging applications. thermofisher.com

Advanced Near-Infrared Spectroscopy for Qualitative and Quantitative Analysis

Near-infrared (NIR) spectroscopy, operating in the 700-900 nm wavelength range, is inherently advantageous for biological applications due to the low absorption of light by endogenous molecules like hemoglobin and water in this "optical window," which allows for deeper tissue penetration. nih.gov Advanced NIR fluorescence spectroscopy is the primary tool for both qualitative and quantitative analysis of NIR-667 conjugates.

Qualitative analysis involves confirming the identity of the conjugate by examining its spectral signature. The absorption and fluorescence emission spectra are measured and compared to the parent dye and the unlabeled biomolecule. A successful conjugation is typically indicated by the appearance of the characteristic NIR-667 absorption and emission peaks in the spectrum of the purified conjugate.

Quantitative analysis focuses on determining the concentration of the conjugate and, critically, the Degree of Labeling (DOL), which is the average number of dye molecules attached to each biomolecule. thermofisher.com This is typically calculated using the Beer-Lambert law, by measuring the absorbance of the conjugate at two key wavelengths: one at the maximum absorption of the dye (~667 nm) and another at the maximum absorption of the protein (typically 280 nm).

ParameterSpectroscopic MethodTypical WavelengthsPurpose
Absorption Maximum (λmax, abs) UV-Vis-NIR Absorption Spectroscopy~667 nmConfirms presence of the NIR-667 fluorophore.
Emission Maximum (λmax, em) Fluorescence Spectroscopy~690 nmDetermines the peak emission wavelength for imaging filter selection.
Degree of Labeling (DOL) UV-Vis-NIR Absorption Spectroscopy~667 nm and 280 nmQuantifies the dye-to-biomolecule ratio, crucial for conjugate performance. thermofisher.com

These analyses provide essential data to ensure the consistency and quality of different batches of NIR-667 conjugates, which is vital for reliable and reproducible experimental results.

Chemometric Approaches for Enhanced Spectral Data Interpretation

NIR spectra are often complex, with broad, overlapping bands that can be difficult to interpret directly. researchgate.netyoutube.com Chemometrics, the application of mathematical and statistical methods, is essential for extracting meaningful information from this complex spectral data. felixinstruments.comresearchgate.net

For NIR-667 conjugate research, chemometric techniques are applied to:

Preprocessing of Spectral Data: Raw NIR spectra can be affected by baseline drift, light scattering, and instrumental noise. mdpi.com Preprocessing algorithms are used to correct these variations and improve the quality of the data before further analysis. researchgate.net

Multivariate Analysis: Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are used to analyze the preprocessed spectra. youtube.comresearchgate.net PCA can be used for exploratory data analysis to identify patterns and outliers in spectral datasets, while PLS is often used to build calibration models that correlate spectral data with quantitative properties, such as the concentration of the conjugate.

Chemometric MethodApplication in NIR SpectroscopyPurpose
Standard Normal Variate (SNV) Spectral PreprocessingCorrects for scatter effects and particle size variations. mdpi.com
Multiplicative Scatter Correction (MSC) Spectral PreprocessingReduces baseline shifts and scaling effects caused by light scattering. mdpi.com
Principal Component Analysis (PCA) Exploratory Data AnalysisReduces the dimensionality of complex spectral data to identify patterns and groupings. youtube.com
Partial Least Squares (PLS) Regression Quantitative ModelingDevelops predictive models to quantify analyte concentrations from NIR spectra. researchgate.net

By applying these chemometric tools, researchers can enhance the resolution of spectral features and build robust models for the quantitative analysis of NIR-667 conjugates, improving the accuracy and reliability of the measurements. nih.gov

High-Performance Chromatographic Methods for Product Isolation and Purity Control

Following the conjugation reaction, the mixture contains the desired NIR-667 conjugate, unreacted biomolecules, and excess free dye. High-performance liquid chromatography (HPLC) is the gold-standard technique for isolating the pure conjugate and for quality control assessment.

The choice of chromatographic mode depends on the properties of the conjugate. For antibody-dye conjugates, which are relatively large and complex, size-exclusion chromatography (SEC) can be used for an initial separation based on size, effectively removing the small, unconjugated dye molecules.

However, reversed-phase HPLC (RP-HPLC) is more commonly used for high-resolution separation and purity analysis. Hydrophobic interactions between the analyte and the stationary phase allow for the separation of the labeled protein from the unlabeled protein and from species with different degrees of labeling. The use of ion-pairing agents in the mobile phase can be employed to improve the peak shape and resolution of highly charged molecules like cyanine (B1664457) dyes. A typical RP-HPLC method would involve a C18 column with a gradient elution using water and acetonitrile, both containing an additive like trifluoroacetic acid (TFA).

Another relevant technique is hydrophilic interaction liquid chromatography (HILIC) , which can be used to quantify the N-hydroxysuccinimide (NHS) leaving group, providing a means to monitor the reaction kinetics and the hydrolysis of the NHS ester reagent.

The purity of the final product is assessed by integrating the peak area of the conjugate in the chromatogram, ensuring it meets the stringent requirements for in vivo use.

Chromatographic MethodStationary PhaseMobile Phase SystemSeparation PrincipleApplication
Reversed-Phase HPLC (RP-HPLC) C8 or C18Acetonitrile/Water with TFA or Formic Acid (Gradient)HydrophobicityPurity assessment and isolation of conjugates.
Size-Exclusion Chromatography (SEC) Porous silica (B1680970) or polymerAqueous Buffer (Isocratic)Hydrodynamic Volume (Size)Removal of unconjugated free dye.
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar (e.g., silica, amide)High Organic with Aqueous Buffer (Gradient)Partitioning into an adsorbed water layerQuantification of NHS to monitor reaction.

In Vivo Preclinical Validation and Efficacy Assessment

The ultimate goal of developing NIR-667 conjugates is often for in vivo imaging. nih.gov Therefore, rigorous preclinical validation in relevant animal models is a critical step to assess the conjugate's performance, including its biodistribution, targeting specificity, and clearance profile. licorbio.com

Establishment of Relevant Animal Models

The selection of an appropriate animal model is crucial for obtaining clinically translatable data. For cancer imaging research, which is a primary application for targeted NIR probes, several types of mouse models are commonly used:

Xenograft Models: These are the most common models, created by subcutaneously or orthotopically implanting human cancer cells into immunodeficient mice (e.g., nude or SCID mice). These models allow for the evaluation of conjugates targeting human-specific antigens. nih.gov

Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously in their native organ environment as a result of specific genetic modifications. GEMMs more accurately recapitulate the complex tumor microenvironment and progression of human cancer.

Patient-Derived Xenograft (PDX) Models: These models are generated by implanting tumor fragments from a human patient directly into an immunodeficient mouse. PDX models are considered high-fidelity avatars of the patient's cancer and are invaluable for co-clinical trials.

Beyond oncology, specific animal models are established to study other diseases, such as murine hindlimb ischemia models to investigate angiogenesis or models of inflammation. azonano.com

Animal Model TypeDescriptionKey AdvantageCommon Application
Subcutaneous Xenograft Human cancer cells injected under the skin of an immunodeficient mouse.Simplicity and ease of tumor growth monitoring.Initial efficacy and targeting screening.
Orthotopic Xenograft Human cancer cells implanted into the corresponding organ in a mouse.More clinically relevant tumor microenvironment.Studying organ-specific tumor growth and metastasis.
Genetically Engineered Mouse Model (GEMM) Mice engineered to develop cancer spontaneously.Intact immune system; accurately mimics human disease progression.Investigating immune system interactions and complex tumor biology.
Patient-Derived Xenograft (PDX) Patient tumor tissue implanted into an immunodeficient mouse.Preserves original tumor architecture and heterogeneity.Co-clinical trials and personalized medicine research.

Quantitative Image Analysis and Biodistribution Studies

Once a NIR-667 conjugate is administered to an animal model, non-invasive optical imaging is performed at various time points to track its localization in real-time. nih.gov This allows for a dynamic assessment of how the conjugate accumulates at the target site (e.g., a tumor) and clears from non-target tissues. licorbio.comazonano.com

Quantitative analysis is performed by drawing regions of interest (ROIs) over the target tissue and other organs in the acquired images and measuring the average fluorescence signal intensity. nih.gov This provides a non-invasive assessment of targeting efficacy and pharmacokinetics.

For a more detailed and definitive quantification, ex vivo biodistribution studies are performed. azonano.com At the end of the in vivo imaging study, the animal is euthanized, and major organs and the tumor are harvested. researchgate.net The fluorescence intensity in each organ is then measured using an imaging system. researchgate.netnih.gov This data is often expressed as the percentage of the injected dose per gram of tissue (%ID/g), providing a precise quantitative measure of the conjugate's distribution throughout the body. nih.gov This ex vivo analysis confirms the findings from the in vivo imaging and is essential for evaluating the safety and efficacy profile of the imaging agent. researchgate.net

Future Directions and Emerging Research Avenues for Nir 667 N Succinimidyl Ester

Development of Next-Generation NIR-667 Derivatives with Enhanced Research Utility

The development of new iterations of NIR-667 is a primary focus of future research, aiming to overcome the inherent limitations of many current NIR dyes, such as modest fluorescence brightness, chemical instability, and suboptimal pharmacokinetic profiles. rsc.org

A significant research thrust is the rational design of NIR-667 derivatives with superior photophysical characteristics. The performance of NIR dyes is often limited by factors like low fluorescence quantum yield, photobleaching, and a tendency to self-aggregate in aqueous environments, which quenches fluorescence. rsc.org Future research will likely focus on synthetic modifications to the core structure of NIR-667 to increase its quantum yield and photostability. nih.gov Strategies to enhance these attributes include:

Steric Protection: Introducing bulky chemical groups to shield the fluorophore from unwanted intermolecular interactions can increase fluorescence brightness and reduce photobleaching. rsc.org

Structural Modification: Altering the polymethine chain or terminal heterocyclic groups can tune the absorption and emission wavelengths, potentially shifting them further into the NIR-II window (1000-1700 nm) for deeper tissue penetration and higher image contrast. researchgate.netnih.gov

Improving Aqueous Solubility: Appending hydrophilic groups, such as sulfonate or polyethylene (B3416737) glycol (PEG) moieties, can improve water solubility and biocompatibility, which is crucial for in vivo applications. nih.govrsc.org

The table below summarizes the targeted improvements for next-generation NIR-667 derivatives.

AttributeCurrent LimitationTargeted ImprovementResearch Strategy
Quantum Yield Moderate brightness in aqueous solutions. rsc.orgHigher fluorescence output for increased sensitivity.Modify dye backbone to reduce non-radiative decay pathways.
Photostability Susceptible to degradation under prolonged light exposure.Increased resistance to photobleaching for longer-term imaging.Introduce sterically shielding groups to protect the fluorochrome. nih.gov
Biocompatibility Potential for non-specific binding and aggregation.Reduced off-target interactions and improved aqueous solubility.Covalent attachment of hydrophilic polymers like PEG. rsc.org
Wavelength Operates in the NIR-I region (650-900 nm). nih.govEmission in the NIR-II region (1000-1700 nm) for enhanced tissue penetration. nih.govLengthening the polymethine chain or tailoring heterocyclic modifications. researchgate.net

Innovations in Site-Specific Bioconjugation Chemistries

NIR-667 N-succinimidyl ester utilizes NHS-ester chemistry to label proteins by reacting with primary amines on lysine (B10760008) residues. nih.gov While effective, this method results in random conjugation, potentially leading to heterogeneous products where the dye is attached at various locations. This can affect the function of the labeled protein and the reproducibility of experiments. researchgate.net

Future research is moving towards more sophisticated, site-specific conjugation methods. This involves creating new NIR-667 derivatives with alternative reactive groups that can target specific amino acids, such as cysteine. mdpi.com For example, a maleimide-functionalized NIR-667 derivative would allow for specific attachment to free cysteine residues on a protein, yielding a homogenous, well-defined conjugate. researchgate.net This precise control over the dye's attachment site is crucial for preserving the biological activity of antibodies and other targeting proteins, leading to more reliable and effective imaging probes. nih.govresearchgate.net

Conjugation StrategyReactive Group on DyeTarget Residue on ProteinOutcome
Random (Current) N-Succinimidyl (NHS) EsterLysine (Primary Amines)Heterogeneous mixture of conjugates. nih.gov
Site-Specific (Future) MaleimideCysteine (Thiol)Homogenous, well-defined conjugate. researchgate.net
Site-Specific (Future) Alkyne/Azide (Click Chemistry)Non-canonical amino acidsPrecise, bioorthogonal labeling.

Integration into Advanced Theranostic Systems for Diagnostic and Therapeutic Research

The concept of "theranostics" involves combining diagnostic and therapeutic capabilities into a single agent. NIR-667 derivatives are prime candidates for the imaging component of such systems. nih.gov Future work will focus on conjugating next-generation NIR-667 analogues to therapeutic molecules, such as anticancer drugs or photosensitizers for photodynamic therapy. nih.gov These theranostic agents would allow researchers to visualize their accumulation in target tissues, such as tumors, in real-time, and simultaneously deliver a therapeutic payload. nih.gov This approach enables the monitoring of drug distribution and can help in assessing treatment efficacy non-invasively. nih.gov

Potential for High-Throughput Screening Applications in Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds. Fluorescent dyes are essential tools in HTS for monitoring various biological processes. The development of brighter and more photostable NIR-667 derivatives could lead to more sensitive and robust HTS assays. The low background autofluorescence in the NIR spectrum provides a significant advantage, leading to higher signal-to-noise ratios. tocris.com Future research could involve designing NIR-667-based probes that are sensitive to specific enzymatic activities or cellular changes, enabling the high-throughput screening of potential drug candidates that modulate these processes.

Translational Research Pathways towards Clinical Implementation

A long-term goal for any promising imaging agent is clinical translation. nih.gov For NIR-667 derivatives, this pathway involves several critical stages. After developing derivatives with optimized photophysical and pharmacokinetic properties, extensive preclinical studies in relevant animal models will be necessary to demonstrate both efficacy and safety. These studies will assess the probe's ability to, for example, delineate tumor margins for image-guided surgery or to monitor specific biological processes non-invasively. macsenlab.com The journey towards clinical implementation requires rigorous toxicological evaluation and adherence to regulatory guidelines. The successful clinical translation of other NIR dyes, such as Indocyanine Green, provides a roadmap for this process, highlighting the potential for NIR-667 derivatives to one day be used in human diagnostics and surgical guidance. macsenlab.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard protocols for conjugating NIR-667 N-succinimidyl ester to biomolecules (e.g., proteins, antibodies), and how can reaction efficiency be quantified?

  • Methodological Answer : Conjugation typically involves reacting the ester with primary amines (e.g., lysine residues) at pH 8.0–9.0 in anhydrous conditions (e.g., DMSO or DMF). A molar ratio of 10:1 (dye:protein) is a common starting point, optimized based on target solubility and reactivity. Efficiency is quantified via UV-Vis spectroscopy (using molar extinction coefficients) or HPLC to separate conjugated vs. unreacted species . Post-reaction purification via dialysis or size-exclusion chromatography removes excess dye.

Q. What are the critical storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store lyophilized powder at –20°C in a desiccator to prevent hydrolysis. Reconstituted solutions in anhydrous solvents (e.g., DMSO) should be aliquoted, stored at –80°C, and used within 1–2 weeks. Regularly verify integrity via FT-IR or NMR to detect ester hydrolysis, indicated by peak shifts at ~1740 cm⁻¹ (C=O stretch) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in conjugation efficiency data when using this compound across different experimental setups?

  • Methodological Answer : Discrepancies often arise from variability in buffer composition (e.g., amine-containing buffers competing with target biomolecules), temperature fluctuations, or incomplete purification. Standardize protocols by:

  • Using amine-free buffers (e.g., PBS with 0.1 M sodium bicarbonate).
  • Conducting time-course studies to optimize reaction duration.
  • Validating purification efficacy via SDS-PAGE with fluorescence imaging .

Q. What advanced characterization techniques are recommended for confirming the successful functionalization of nanoparticles with this compound?

  • Methodological Answer : Use X-ray photoelectron spectroscopy (XPS) to detect nitrogen and ester-specific binding energies (e.g., N 1s peak at ~400 eV). Dynamic light scattering (DLS) and zeta potential measurements assess changes in hydrodynamic size and surface charge post-conjugation. Confirm covalent linkage via fluorescence quenching assays or FT-IR .

Q. How should researchers design a controlled experiment to assess the hydrolysis kinetics of this compound under physiological conditions?

  • Methodological Answer : Prepare ester solutions in buffers mimicking physiological pH (7.4) and temperature (37°C). Monitor hydrolysis over time using:

  • HPLC : Track the disappearance of the ester peak and emergence of hydrolysis byproducts.
  • Fluorescence spectroscopy : Correlate quenching with ester degradation.
  • Include controls with inert solvents (e.g., DMSO) to isolate pH/temperature effects .

Q. What strategies can mitigate non-specific binding when using this compound in protein labeling applications?

  • Methodological Answer : To reduce non-specific interactions:

  • Pre-block substrates with BSA or casein.
  • Optimize dye-to-protein ratios to avoid over-labeling.
  • Introduce a post-conjugation purification step using affinity chromatography to isolate labeled targets.
  • Validate specificity via competitive binding assays with unlabeled proteins .

Data Analysis and Reproducibility

Q. How should researchers statistically analyze batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Perform triplicate syntheses and characterize each batch via:

  • NMR : Compare ester proton peaks (δ ~2.8 ppm for succinimidyl CH₂).
  • Mass spectrometry : Confirm molecular ion consistency.
  • Use ANOVA to assess significant differences in conjugation efficiency across batches .

Q. What experimental controls are essential when evaluating the bioactivity of NIR-667-conjugated probes in cellular imaging?

  • Methodological Answer : Include:

  • Unlabeled biomolecule controls to distinguish probe-specific signals from autofluorescence.
  • Free dye controls to assess non-specific cellular uptake.
  • Competitive inhibition assays (e.g., excess unlabeled ligand) to confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.